(1Z)-1-{[(2,4-difluorophenyl)amino]methylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-[(Z)-1-(2,4-DIFLUOROANILINO)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is a synthetic organic compound that belongs to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities, including antibacterial, antitumor, and anticoagulant properties .
Preparation Methods
The synthesis of 1-[(Z)-1-(2,4-DIFLUOROANILINO)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE involves several steps:
Reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: This is achieved using aqueous hydrazine hydrate, selectively reducing the C1=O carbonyl group to form 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-ones.
Condensation with aldehydes and acetone: The reduction products are then condensed with aldehydes and acetone to afford new 1-[(het)arylmethylidene]- and 1-(propan-2-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2-ones in yields ranging from 59% to 78%.
Transamination with primary amines: The reaction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-ones with N,N-dimethylformamide dimethyl acetal, followed by transamination with primary amines, leads to the formation of 1-{[(het)arylamino]methylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2-ones in yields of 65% to 83%.
Chemical Reactions Analysis
1-[(Z)-1-(2,4-DIFLUOROANILINO)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrazine hydrate or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the aniline and methoxy groups, using reagents like halogens or alkylating agents.
Condensation: As mentioned in the preparation methods, the compound can undergo condensation reactions with aldehydes and ketones.
Scientific Research Applications
1-[(Z)-1-(2,4-DIFLUOROANILINO)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its anticoagulant properties are being explored for potential therapeutic applications.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Z)-1-(2,4-DIFLUOROANILINO)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE involves its interaction with specific molecular targets:
Inhibition of blood coagulation factors: The compound inhibits blood coagulation factors Xa and XIa, which are crucial in the blood clotting process.
Antibacterial activity: It disrupts bacterial cell wall synthesis, leading to cell death.
Antitumor activity: The compound induces apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
1-[(Z)-1-(2,4-DIFLUOROANILINO)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE can be compared with other pyrroloquinoline derivatives:
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Pyrrolo[3,2,1-ij]quinolin-2-one derivatives: These derivatives exhibit a range of biological activities, including antibacterial, antitumor, and anticoagulant properties.
Quinoline-2,4-diones: These compounds are structurally related and also exhibit significant biological activities.
Properties
Molecular Formula |
C22H20F2N2O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[(2,4-difluorophenyl)iminomethyl]-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C22H20F2N2O2/c1-12-10-22(2,3)26-20-15(12)8-14(28-4)9-16(20)17(21(26)27)11-25-19-6-5-13(23)7-18(19)24/h5-11,27H,1-4H3 |
InChI Key |
MAQKMPMMSDABFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)C=NC4=C(C=C(C=C4)F)F)(C)C |
Origin of Product |
United States |
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